2-(1-methyl-2-prop-1-en-2-ylcyclobutyl)ethanol
2-(1-methyl-2-prop-1-en-2-ylcyclobutyl)ethanol
Cyclobutaneethanol, 1-methyl-2-(1-methylethenyl)-, (1R,2S)-rel- is a natural product found in Artemisia fragrans and Pityophthorus pityographus with data available.
Brand Name:
Vulcanchem
CAS No.:
30820-22-5
VCID:
VC20746990
InChI:
InChI=1S/C10H18O/c1-8(2)9-4-5-10(9,3)6-7-11/h9,11H,1,4-7H2,2-3H3/t9-,10+/m1/s1
SMILES:
CC(=C)C1CCC1(C)CCO
Molecular Formula:
C10H18O
Molecular Weight:
154.25 g/mol
2-(1-methyl-2-prop-1-en-2-ylcyclobutyl)ethanol
CAS No.: 30820-22-5
Cat. No.: VC20746990
Molecular Formula: C10H18O
Molecular Weight: 154.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Cyclobutaneethanol, 1-methyl-2-(1-methylethenyl)-, (1R,2S)-rel- is a natural product found in Artemisia fragrans and Pityophthorus pityographus with data available. |
|---|---|
| CAS No. | 30820-22-5 |
| Molecular Formula | C10H18O |
| Molecular Weight | 154.25 g/mol |
| IUPAC Name | 2-[(1S,2R)-1-methyl-2-prop-1-en-2-ylcyclobutyl]ethanol |
| Standard InChI | InChI=1S/C10H18O/c1-8(2)9-4-5-10(9,3)6-7-11/h9,11H,1,4-7H2,2-3H3/t9-,10+/m1/s1 |
| Standard InChI Key | SJKPJXGGNKMRPD-ZJUUUORDSA-N |
| Isomeric SMILES | CC(=C)[C@H]1CC[C@@]1(C)CCO |
| SMILES | CC(=C)C1CCC1(C)CCO |
| Canonical SMILES | CC(=C)C1CCC1(C)CCO |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator